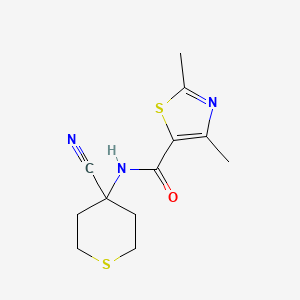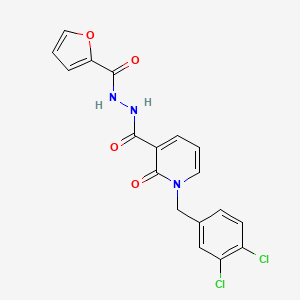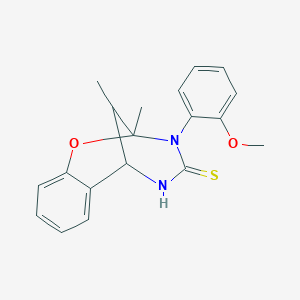![molecular formula C29H25N3O2S B2409260 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895651-38-4](/img/structure/B2409260.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a complex organic molecule that brings together elements of quinolines, chromenes, and pyrimidines into a single structure. This fusion of distinct chemical classes hints at its potential versatility and utility in a range of scientific fields.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically begins with the formation of the chromeno[2,3-d]pyrimidin-4-yl intermediate, followed by the incorporation of the p-tolyl group
Industrial production methods: Scaling up for industrial production would require optimization of each step for cost-effectiveness, yield, and safety. Techniques such as continuous flow chemistry might be employed to improve efficiency, while ensuring consistency and quality in larger batches.
Chemical Reactions Analysis
Types of reactions: This compound undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might use reagents like lithium aluminium hydride.
Substitution: : The compound is susceptible to electrophilic and nucleophilic substitution reactions.
Common reagents and conditions: Common reagents include halides for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminium hydride for reduction.
Major products: The products of these reactions depend on the conditions and reagents used, but typically include modified quinolines, altered chromeno structures, and various derivatives containing the thioethanone group.
Scientific Research Applications
The compound has a range of applications across different scientific disciplines:
Chemistry: : Used as a versatile intermediate in the synthesis of more complex molecules.
Biology: : Potential use in probing biological pathways due to its unique structure and reactivity.
Medicine: : Investigation as a candidate for drug development, given its multi-ring structure that could interact with various biological targets.
Industry: : Utilized in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The compound operates through several mechanisms depending on its application:
Molecular targets: : It interacts with enzymes and receptors due to its ability to mimic or inhibit natural substrates or signaling molecules.
Pathways involved: : Its effects are mediated through pathways related to oxidative stress, enzymatic inhibition, or receptor binding, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone with similar compounds:
Similar compounds: : Other molecules featuring the quinolin or chromeno pyrimidin structure, such as 1-(quinolin-4-yl)-2-(2-phenyl-chromen-4-yl)ethanone , exhibit overlapping chemical reactivity.
Uniqueness: : This compound’s uniqueness lies in its specific substitution pattern and the fusion of multiple distinct rings, providing a diverse range of reactive sites and potential biological activities.
There you go—a full exploration into this multifaceted compound. Anything else you want to delve into?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-19-12-14-21(15-13-19)27-30-28-23(17-22-8-3-5-11-25(22)34-28)29(31-27)35-18-26(33)32-16-6-9-20-7-2-4-10-24(20)32/h2-5,7-8,10-15H,6,9,16-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOXVCALNXQEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409180.png)


![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)

![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)

![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)
